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Technical Support Center — Alagebrium (ALT-711) Experimental Data

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive overview of the development and subsequent
discontinuation of Alagebrium (ALT-711), a once-promising agent targeting advanced
glycation end-products (AGES).

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the discontinuation of Alagebrium (ALT-711)
development?

The development of Alagebrium was halted due to a combination of two primary factors:

« Insufficient Clinical Efficacy: In pivotal clinical trials, particularly in patients with heart failure,
Alagebrium failed to meet its primary endpoints. For instance, the BENEFICIAL trial, a
randomized, double-blind, placebo-controlled study, found no significant improvement in
exercise tolerance (peak VO3) in patients with systolic heart failure treated with Alagebrium
compared to placebo.[1][2] While some smaller, open-label studies had shown promise in
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improving certain cardiovascular parameters, these findings were not consistently replicated
in larger, more robust trials.[3][4][5]

e Financial Constraints: Synvista Therapeutics Inc. (formerly Alteon Inc.), the company
developing Alagebrium, faced significant financial difficulties. In early 2009, the company
announced the termination of all ongoing clinical trials of Alagebrium, citing a review of its
clinical development portfolio and its financial status.[1]

Q2: What was the proposed mechanism of action for Alagebrium?

Alagebrium was designed as an "AGE breaker." Its primary mechanism of action was the
chemical cleavage of pre-formed a-dicarbonyl-based cross-links between proteins, which are a
hallmark of advanced glycation end-products.[6] These AGEs contribute to the stiffening of
tissues, particularly in the cardiovascular system, and are implicated in the pathophysiology of
aging and diabetic complications. By breaking these cross-links, Alagebrium was expected to
restore the elasticity and function of tissues.

Furthermore, Alagebrium was found to modulate the downstream signaling pathways initiated
by the interaction of AGEs with their cellular receptor, the Receptor for Advanced Glycation
End-products (RAGE). This interaction is known to trigger inflammatory and oxidative stress
responses.

Q3: Were there any safety concerns with Alagebrium?

Based on the available clinical trial data, Alagebrium was generally well-tolerated.[1][4] The
most commonly reported adverse events were gastrointestinal symptoms.[4] However, the
discontinuation of its development was not primarily driven by safety issues but rather by the
lack of demonstrated efficacy and financial challenges.

Troubleshooting Experimental Discrepancies

For researchers investigating AGE breakers, understanding the nuances of Alagebrium's
clinical trial outcomes is crucial. Here are some potential reasons for discrepancies between
preclinical and clinical results:

o Species-Specific Differences in AGEs: Preclinical studies in animal models, particularly
rodents, showed promising results with Alagebrium. However, it has been suggested that
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the types of AGE cross-links prevalent in these animal models may differ from those most
abundant in humans. Specifically, Alagebrium is not effective against glucosepane, the most
common AGE cross-link found in human tissues. This fundamental difference could explain
the lack of translation from preclinical success to clinical efficacy.

» Patient Population and Disease Severity: The patient populations enrolled in the clinical trials
for Alagebrium had established cardiovascular disease. It is possible that the therapeutic
window for an AGE breaker is earlier in the disease process before irreversible tissue
damage has occurred. The stage and severity of the disease at the time of intervention could
significantly impact the observed outcomes.

o Dosage and Treatment Duration: While various dosages and treatment durations were
explored, it is possible that the optimal therapeutic regimen for achieving significant clinical
benefit in humans was not identified within the conducted trials. For instance, an open-label
study by Little et al. used a higher daily dose (420 mg) and showed some positive effects,
whereas the larger BENEFICIAL trial used a 400 mg daily dose (200 mg twice daily) and
failed to meet its primary endpoint.[3][7]

Quantitative Data from Key Clinical Trials

The following tables summarize the quantitative data from two key clinical trials investigating
the efficacy of Alagebrium in patients with heart failure.

Table 1: Open-Label Study in Diastolic Heart Failure (Little et al., 2005)[3]
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Baseline (Mean +

16-Week Follow-up

Parameter P-value
SD) (Mean * SD)
Primary and
Secondary Endpoints
Left Ventricular Mass
124 + 35 119+ 34 .036
@)
E/E' Ratio 106 +2.7 94+19 .076
E' (cm/s) 73112 84+17 .045
Minnesota Living with
_ 41+21 32+21 .01
Heart Failure Score
Peak Exercise
Oxygen Consumption 13.1+3.3 No significant change NS
(ml/kg/min)
Aortic Distensibility Not reported No significant change NS
Blood Pressure Not reported No significant change NS

Table 2: BENEFICIAL Randomized Controlled Trial in Systolic Heart Failure (Hartog et al.,

2011)[2]
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Alagebrium Group

Placebo Group

(Change from (Change from
Parameter . . P-value

Baseline; Mean = Baseline; Mean =

SEM) SEM)
Primary Endpoint
Peak VO2 (mL/min/kg) -2.1+0.5 -0.5+£0.7 .06
Secondary Endpoints
Diastolic Function (E") No significant change No significant change .32
Diastolic Function o o

No significant change No significant change .81
(E/E
Left Ventricular
Ejection Fraction No significant change No significant change 43
(LVEF)
Skin Autofluorescence o o

) No significant change No significant change 42

(AGE accumulation)
NT-proBNP No significant change No significant change .20
NYHA Functional o -

No significant change No significant change .73
Class
Minnesota Living with o o

No significant change No significant change .38

Heart Failure Score

Experimental Protocols

1. Open-Label Study in Diastolic Heart Failure (Little et al., 2005)

Study Design: A 16-week, open-label, single-center trial.

Participants: 23 elderly patients (mean age 71 years) with stable diastolic heart failure

(ejection fraction >50%).

Intervention: Alagebrium administered orally at a dose of 420 mg per day.
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e Assessments:

o Primary and Secondary Endpoints: Changes in left ventricular (LV) mass and diastolic
function were the key outcomes of interest.

o Imaging: Magnetic resonance imaging (MRI) was used to assess LV ejection fraction and
mass. Doppler echocardiography was used to evaluate diastolic filling.

o Functional Capacity: Peak exercise oxygen consumption was measured to assess
exercise tolerance.

o Arterial Compliance: Aortic distensibility was evaluated.
o Quality of Life: The Minnesota Living with Heart Failure questionnaire was administered.
2. BENEFICIAL Randomized Controlled Trial in Systolic Heart Failure

o Study Design: A 36-week, double-blind, placebo-controlled, randomized, parallel-group,
multicenter trial.[7]

» Participants: 102 patients with stable chronic heart failure (NYHA class 1I-1V) and a left
ventricular ejection fraction (LVEF) of < 45%.[7]

« Intervention: Patients were randomized to receive either Alagebrium (200 mg twice daily) or
a matching placebo.[7]

e Assessments:

o Primary Endpoint: The primary efficacy endpoint was the change in peak oxygen
consumption (VO2) during exercise testing.[2]

o Secondary Endpoints: Secondary endpoints included changes in diastolic function
(measured by E' and E/E' ratio), systolic function (LVEF), AGE accumulation (measured by
skin autofluorescence), N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, NYHA
functional class, and quality of life (Minnesota Living with Heart Failure Questionnaire).[2]
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Caption: Proposed mechanism of action of Alagebrium (ALT-711).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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